molecular formula C21H18Cl2N3NaO6S3 B12785164 Ataciguat sodium CAS No. 254976-06-2

Ataciguat sodium

Cat. No.: B12785164
CAS No.: 254976-06-2
M. Wt: 598.5 g/mol
InChI Key: OPLFZLANTJVJDX-UHFFFAOYSA-M
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Description

Ataciguat sodium is a novel anthranilic acid derivative that belongs to a structural class of soluble guanylate cyclase activators. It is primarily known for its ability to activate the oxidized form of soluble guanylate cyclase, which plays a crucial role in nitric oxide signaling. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, including aortic valve stenosis and peripheral arterial occlusive disease .

Preparation Methods

The synthesis of ataciguat sodium involves multiple steps, starting from commercially available starting materials The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nitration, reduction, and acylationIndustrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Ataciguat sodium undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Ataciguat sodium exerts its effects by activating the oxidized form of soluble guanylate cyclase, which leads to an increase in the production of cyclic guanosine monophosphate. This molecule acts as a secondary messenger in various signaling pathways, regulating processes such as vasodilation, platelet aggregation, and inflammation. The molecular targets of this compound include the heme-containing subunit of soluble guanylate cyclase, which is crucial for its activation .

Comparison with Similar Compounds

Ataciguat sodium is unique among soluble guanylate cyclase activators due to its ability to specifically activate the oxidized form of the enzyme. Similar compounds in this class include:

Compared to these compounds, this compound has shown distinct advantages in terms of its specificity and efficacy in various disease models .

Properties

CAS No.

254976-06-2

Molecular Formula

C21H18Cl2N3NaO6S3

Molecular Weight

598.5 g/mol

IUPAC Name

sodium;[4-chloro-2-[(4-morpholin-4-ylsulfonylphenyl)carbamoyl]phenyl]-(5-chlorothiophen-2-yl)sulfonylazanide

InChI

InChI=1S/C21H19Cl2N3O6S3.Na/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26;/h1-8,13H,9-12H2,(H2,24,25,27);/q;+1/p-1

InChI Key

OPLFZLANTJVJDX-UHFFFAOYSA-M

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N-]S(=O)(=O)C4=CC=C(S4)Cl.[Na+]

Origin of Product

United States

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